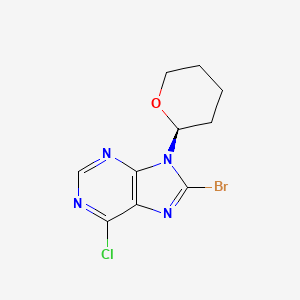
8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of purine derivatives like "8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine" often involves intricate synthetic routes that may include regioselective cross-coupling reactions. For instance, Pd-catalyzed and Fe-catalyzed cross-coupling reactions have been employed in the synthesis of 6,8-disubstituted purines, demonstrating the complexity and versatility of purine chemistry (Hocek, Dvořáková, & Hocková, 2004). Such methodologies could be adapted for the synthesis of the target compound by carefully selecting suitable halogenated purine precursors and coupling partners.
Molecular Structure Analysis
The molecular structure of purine derivatives, including the spatial arrangement of substituents and the overall geometry, plays a crucial role in their reactivity and interaction with other molecules. X-ray crystallography and NMR studies provide valuable insights into these aspects. For example, the structural analysis of similar compounds has revealed details about the planarity of the purine moiety and the conformation of attached rings (Walla et al., 2010).
Chemical Reactions and Properties
Purine derivatives undergo a variety of chemical reactions, which are significantly influenced by the nature and position of their substituents. Regioselective Sonogashira cross-coupling reactions, for example, have been utilized to introduce alkynyl groups into purine derivatives at specific positions, highlighting the compound's versatile reactivity (Ibrahim, Chevot, & Legraverend, 2011).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are critical for understanding the compound's behavior in different environments and applications. Investigations into related compounds have provided insights into their stability in solution and solid-state characteristics, which can be informative for the target compound as well (Walla et al., 2010).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
The compound 8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is an important intermediate in chemical synthesis. For instance, its derivative, 6-chloro-2,8-diiodopurine, is used to create various alkynylated compounds through regioselective Sonogashira cross-coupling reactions (Ibrahim, Chevot, & Legraverend, 2011). Similarly, 6,8-dichloro-9-(tetrahydropyran-2-yl)purine undergoes Pd-catalyzed cross-coupling reactions, producing various disubstituted purines (Hocek, Hocková, & Dvořáková, 2004).
Conformational Analysis
Conformational studies on cis-6-chloro-9-[2-(2-hydroxyethyl)-2,3,5,6-tetrahydro-4H-pyran-3-yl]purine and related compounds reveal preferences in molecular structure. The molecule tends to prefer an axial disposition of the purine ring due to intramolecular hydrogen bonding and reduced steric repulsion (Estévez, Moa, Terán, & Mosquera, 2007).
Biological Applications and Anticancer Research
The derivatives of this compound, like 6-chloro-9-(tetrahydro-2-pyranyl)purine, have shown potential in cancer research. They can form compounds with cytotoxic activity against leukemia cells (Hamamichi & Miyasaka, 1993). Further, modified purine homo-N-nucleosides containing pyrazole or 2-pyrazoline moiety synthesized from 6-chloro-9H-purine derivatives have been evaluated for their antioxidant, anti-lipid peroxidation, and antiproliferative activities (Thalassitis et al., 2014).
Copolymer Synthesis
Alternating copolymers of maleic anhydride with dihydropyrans containing 6-chloropurine, synthesized from similar purine derivatives, show properties similar to natural polynucleotides. This demonstrates their potential in creating polymers with biologically relevant properties (Han, Park, Cho, & Chang, 1996).
Regioselective Metalation in Therapeutic Research
The regioselective metalation of 6-methyl-9-(tetrahydro-2H-pyran-2-yl)purine, a close relative of the compound , has implications in the synthesis of fluoromethyl purines for potential use in suicide gene therapy of cancer (Hassan, Parker, Allan, & Secrist, 2009).
Eigenschaften
IUPAC Name |
8-bromo-6-chloro-9-(oxan-2-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN4O/c11-10-15-7-8(12)13-5-14-9(7)16(10)6-3-1-2-4-17-6/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHRGBOVIJMVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=NC=N3)Cl)N=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate](/img/no-structure.png)

![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)
![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)


![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)


![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)